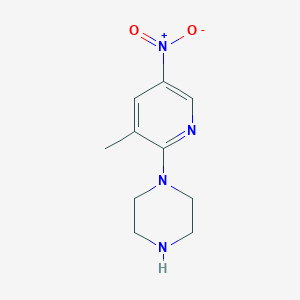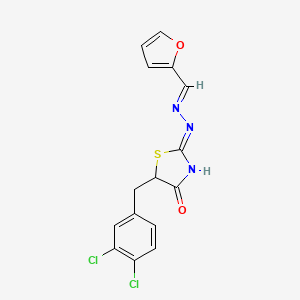
(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” is a chemical compound with the molecular formula C15H11Cl2N3O2S and a molecular weight of 368.231. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
The synthesis of related compounds has been achieved by the reaction of 1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol with 1-bromooctane in basic media using tetrabutylammonium bromide2. However, the specific synthesis process for “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” is not found in the search results.
Molecular Structure Analysis
The molecular structure analysis of “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” is not found in the search results.Chemical Reactions Analysis
The chemical reactions involving “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” are not found in the search results.Scientific Research Applications
Antimicrobial Activities
Research has highlighted the antimicrobial potential of thiazolidin-4-one derivatives. These compounds exhibit considerable activity against various bacterial and fungal strains. The synthesis and evaluation of such derivatives have revealed their effectiveness in inhibiting microbial growth, suggesting their potential as antimicrobial agents. This includes their activity against pathogens like B. subtilis and C. albicans, as well as their ability to combat drug-resistant bacteria (Feitoza et al., 2012), (В. М. Цялковский et al., 2005).
Anticancer Activities
The anticancer properties of thiazolidin-4-one derivatives have been extensively studied, demonstrating their potential in inhibiting cancer cell growth. Compounds with thiazolidin-4-one frameworks have shown to possess moderate to strong antiproliferative activity against various human cancer cell lines, including leukemia and lung carcinoma cells. These findings highlight the promise of thiazolidin-4-one derivatives in cancer therapy, offering a foundation for the development of new anticancer drugs (Kaminskyy et al., 2016), (Chandrappa et al., 2009).
Antifibrotic Activities
In addition to antimicrobial and anticancer activities, thiazolidin-4-one derivatives have been identified as potential antifibrotic agents. These compounds have shown to significantly reduce the viability of fibroblasts without exhibiting anticancer effects, suggesting their use in treating fibrotic diseases. This opens up new avenues for the development of antifibrotic therapies, providing a basis for further research into their efficacy and mechanism of action (Kaminskyy et al., 2016).
Safety And Hazards
The safety and hazards associated with “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” are not found in the search results.
Future Directions
The future directions for the research and development of “(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one” are not found in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(2Z)-5-[(3,4-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-11-4-3-9(6-12(11)17)7-13-14(21)19-15(23-13)20-18-8-10-2-1-5-22-10/h1-6,8,13H,7H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDBGCTWHNIEE-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(3,4-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

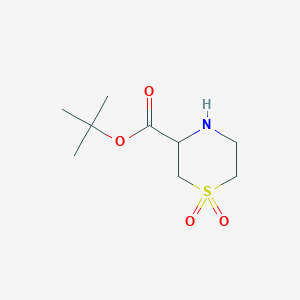
![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)
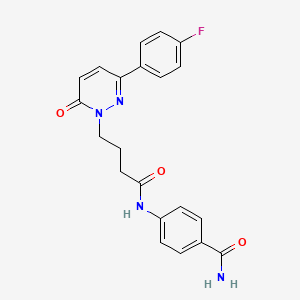
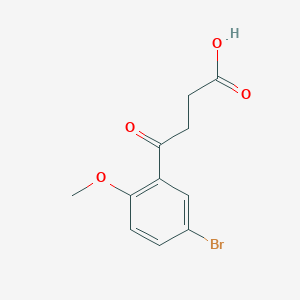
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)
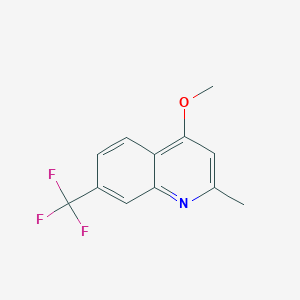
![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)
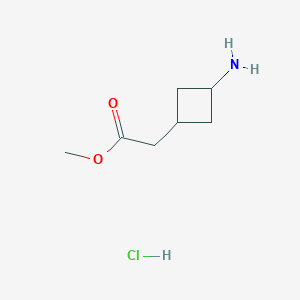
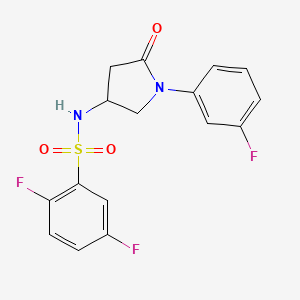
![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)
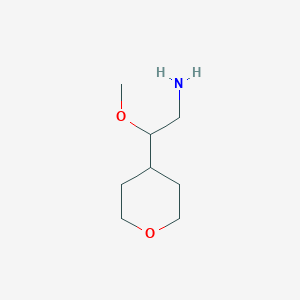
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)
![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)
